2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
2-{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5 and an amino group at position 4. The thioether linkage connects the triazole moiety to an acetamide group, which is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl ring.
Properties
Molecular Formula |
C17H12Cl2F3N5OS |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H12Cl2F3N5OS/c18-11-3-1-2-9(6-11)15-25-26-16(27(15)23)29-8-14(28)24-13-7-10(17(20,21)22)4-5-12(13)19/h1-7H,8,23H2,(H,24,28) |
InChI Key |
IPOKFOLTHPGJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,2,4-triazol-3-ylsulfanyl acetamides. Key structural variations among analogues include:
Physicochemical Properties
- Electron-Withdrawing Effects : The 3-chlorophenyl group on the triazole ring induces stronger electron-withdrawing effects than 2- or 4-chloro isomers, altering reactivity in nucleophilic substitutions .
- Hydrogen Bonding: The amino group at position 4 of the triazole enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or receptors .
Research Findings
Key Studies
- Anti-Exudative Activity : A study of 21 triazole-acetamide derivatives revealed that electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance anti-exudative activity. The target compound’s trifluoromethyl group may position it as a candidate for inflammatory disease models .
- Synthetic Feasibility: The target compound’s synthesis follows a well-established route involving condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, yielding >70% purity in optimized conditions .
- Spectroscopic Characterization : IR and NMR data for similar compounds confirm the presence of key functional groups (e.g., C=O at ~1667 cm⁻¹, N-H stretches at ~3187–3237 cm⁻¹), providing a reference for validating the target compound’s structure .
Challenges and Limitations
- Solubility Issues : High lipophilicity from trifluoromethyl and chloro groups may limit aqueous solubility, necessitating formulation optimization .
- SAR Complexity: Minor structural changes (e.g., chloro positional isomers) significantly alter bioactivity, complicating structure-activity relationship (SAR) predictions .
Biological Activity
The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring, which is known for its role in antifungal and antibacterial activities. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and potential biological interactions.
Antifungal Activity
Triazole derivatives are primarily recognized for their antifungal properties. The compound exhibits significant antifungal activity against various fungal strains. Studies have shown that triazole compounds can inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death .
Table 1: Antifungal Activity Against Selected Strains
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole | Candida albicans | 0.5 μg/mL |
| Triazole | Aspergillus flavus | 1.0 μg/mL |
| Triazole | Fusarium oxysporum | 0.25 μg/mL |
Antibacterial Activity
The compound also demonstrates antibacterial properties. It has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.
Table 2: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole | Staphylococcus aureus | 0.125 μg/mL |
| Triazole | Escherichia coli | 0.5 μg/mL |
| Triazole | Pseudomonas aeruginosa | 1 μg/mL |
Structure-Activity Relationship (SAR)
The SAR of triazole compounds suggests that modifications to the triazole ring and substituents significantly affect their biological activity. For instance, the introduction of halogen atoms (like chlorine and fluorine) has been linked to increased potency against both fungal and bacterial targets .
Case Studies
Several studies have highlighted the biological efficacy of similar triazole compounds:
- Antifungal Efficacy : A study demonstrated that a series of triazole derivatives exhibited higher antifungal activity compared to traditional agents like fluconazole, particularly against resistant strains of Candida .
- Antibacterial Screening : In another investigation, a library of triazoles was screened against various pathogens, revealing that compounds with trifluoromethyl substitutions showed enhanced antibacterial activity against multidrug-resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
